A Technical Guide to Diethyl Oxalacetate Sodium Salt (CAS 40876-98-0): A Cell-Permeable α-Ketoglutarate Precursor in Research and Development
A Technical Guide to Diethyl Oxalacetate Sodium Salt (CAS 40876-98-0): A Cell-Permeable α-Ketoglutarate Precursor in Research and Development
This guide provides an in-depth technical overview of Diethyl Oxalacetate Sodium Salt (DEOSS), a crucial reagent for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action as a pro-drug for α-ketoglutarate (α-KG), significant research applications, and detailed protocols for its effective use in a laboratory setting.
Core Compound Characteristics and Handling
Diethyl oxalacetate sodium salt is a synthetic, esterified derivative of oxaloacetic acid, an important intermediate in the citric acid cycle.[1] Its primary utility in a research context stems from its ability to effectively deliver oxaloacetate, and subsequently α-ketoglutarate, into cells.
Physicochemical Properties
A clear understanding of the compound's properties is the foundation of its successful application. Key characteristics are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40876-98-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁NaO₅ | [1][3][5] |
| Molecular Weight | 210.16 g/mol | [4][5][6] |
| Appearance | White to beige or light orange crystalline powder | [1][2][3] |
| Melting Point | 188-190 °C | [2][3] |
| Solubility | Slightly soluble in water (1.2 g/L at 25°C); Moderate solubility in ethanol | [1][2][3] |
| Stability | Stable under normal temperatures and pressures; Moisture sensitive | [1] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen) | [1][7] |
Safety and Handling
While considered to have low acute toxicity, proper laboratory safety protocols are mandatory.[1]
-
Eye Contact : Causes serious eye irritation.[7][8][9] In case of contact, rinse cautiously with water for several minutes.[7][8]
-
Skin Contact : May cause mild skin irritation.[1][3] Wash with plenty of soap and water if contact occurs.[8]
-
Inhalation : Inhalation of dust may cause respiratory discomfort.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles and gloves, when handling the compound.[7][9]
Mechanism of Action: A Pro-Drug for Intracellular α-Ketoglutarate Delivery
The central value of Diethyl Oxalacetate Sodium Salt lies in its function as a cell-permeable pro-drug. Many critical metabolites, like α-ketoglutarate, are charged molecules and cannot efficiently cross the lipid bilayer of the cell membrane. The ester groups on DEOSS neutralize the charge, rendering the molecule more lipophilic and facilitating its passive diffusion into the cell.
Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ethyl ester bonds. This enzymatic cleavage releases the parent molecule, oxaloacetate, which can then be converted to α-ketoglutarate, a key metabolite that acts as a co-substrate for a wide range of enzymes, including those involved in epigenetic regulation and cellular signaling.[10][11][12]
Caption: Intracellular conversion of Diethyl Oxalacetate Sodium Salt.
Key Research Applications
The ability to artificially increase intracellular α-KG levels has made DEOSS a valuable tool in several research areas. α-KG is a critical cofactor for numerous dioxygenase enzymes, including TET enzymes (DNA demethylation) and Jumonji domain-containing histone demethylases (histone demethylation), placing it at the nexus of metabolism and epigenetics.[11]
Stem Cell Biology and Pluripotency
Research has demonstrated that a high intracellular ratio of α-ketoglutarate to succinate is crucial for maintaining the naïve pluripotent state of embryonic stem cells (ESCs).[11] By promoting the activity of histone and DNA demethylases, α-KG helps sustain the specific epigenetic landscape required for pluripotency.[11] The use of cell-permeable α-KG precursors like DEOSS allows researchers to probe and manipulate these epigenetic states, influencing cell fate decisions.[12]
Cancer Metabolism and Therapy
Cancer cells often exhibit rewired metabolism. Modulating key metabolic nodes is a promising therapeutic strategy. For instance, some cancer cells are sensitive to disruptions in redox homeostasis and the TCA cycle.[10] Supplementing with a cell-permeable source of α-KG can impact these pathways, potentially sensitizing cancer cells to other treatments like glucose deprivation.[10]
Synthesis of Bioactive Molecules
Beyond its use in cell biology, DEOSS is a versatile intermediate in organic synthesis. It serves as a building block for a variety of complex molecules, including:
-
Quinoxaline derivatives with anti-inflammatory and analgesic properties.[6]
-
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[13]
Summary of Research Applications
| Research Area | Model System | Typical Application | Key Finding | Reference(s) |
| Stem Cell Biology | Mouse Embryonic Stem Cells | Supplementation of culture media | High α-KG/succinate ratio maintains pluripotency via epigenetic regulation. | [11] |
| Cancer Research | Pancreatic Ductal Adenocarcinoma Cells | In vitro cell culture treatment | α-KG can influence redox homeostasis and sensitize cells to energy stress. | [10] |
| Organic Synthesis | Chemical Reaction | Reagent for multi-component reactions | Serves as a precursor for synthesizing various heterocyclic compounds. | [6][13] |
Experimental Protocols and Best Practices
The following protocols provide a validated framework for the use of DEOSS in a cell culture setting. The key to reproducible results is consistency in preparation and application.
Preparation of Stock Solutions
Rationale: DEOSS is moisture-sensitive and its parent molecule, oxaloacetate, is unstable in aqueous solutions.[15] Therefore, preparing concentrated stock solutions in an anhydrous organic solvent like DMSO is recommended for long-term storage. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Protocol:
-
Environment : Perform all steps in a sterile laminar flow hood.
-
Calculation : Determine the mass of DEOSS needed for a desired stock concentration (e.g., 100 mM). For a 100 mM stock, you would dissolve 21.016 mg of DEOSS (MW: 210.16 g/mol ) into 1 mL of solvent.
-
Dissolution : Aseptically add the calculated mass of DEOSS powder to a sterile conical tube. Add the appropriate volume of sterile, anhydrous DMSO.
-
Mixing : Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting & Storage : Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term stability.[6]
Cell Culture Treatment Workflow
Rationale: Directly adding the concentrated DMSO stock to a large volume of media ensures rapid dilution and minimizes solvent toxicity to the cells. A vehicle control is critical to distinguish the effects of the compound from the effects of the solvent.
Caption: Standard workflow for cell culture treatment with DEOSS.
Step-by-Step Protocol:
-
Cell Seeding : Seed cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Prepare Media : On the day of the experiment, pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw Stock : Thaw one aliquot of the DEOSS stock solution at room temperature.
-
Prepare Working Solution : Dilute the DEOSS stock solution directly into the pre-warmed medium to achieve the final desired concentration (e.g., for a 1 mM final concentration, add 10 µL of a 100 mM stock to 1 mL of medium). Mix gently by inversion.
-
Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO (without DEOSS) to an equivalent volume of medium.
-
Treatment : Remove the old medium from the cells and replace it with the DEOSS-containing medium or the vehicle control medium.
-
Incubation : Return the cells to the incubator for the desired experimental duration.
-
Analysis : Following incubation, proceed with the relevant downstream assays (e.g., cell viability, metabolite profiling, gene expression analysis).
Conclusion
Diethyl oxalacetate sodium salt is more than a simple chemical reagent; it is a sophisticated tool for the targeted manipulation of cellular metabolism and epigenetics. Its ability to bypass the cell membrane and deliver a key metabolic intermediate, α-ketoglutarate, provides researchers with a powerful method to investigate a wide array of biological processes. By understanding its chemical properties, mechanism of action, and applying rigorous experimental protocols, scientists can effectively leverage this compound to advance research in stem cell biology, cancer therapeutics, and beyond.
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